

Technical Characterization Profile: (3-(Chloromethyl)phenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (3-(Chloromethyl)phenyl)
(morpholino)methanone

CAS No.: 1094300-44-3

Cat. No.: B2657519

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Executive Summary

(3-(Chloromethyl)phenyl)(morpholino)methanone (CAS: 1094300-44-3) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.^[1] As a meta-substituted benzamide derivative featuring a reactive chloromethyl motif, it serves as a critical electrophile for installing the 3-(morpholine-4-carbonyl)benzyl moiety via nucleophilic substitution.

This technical guide provides a comprehensive physicochemical profile, focusing on the melting point (MP) characteristics, synthesis logic, and quality control (QC) protocols required for its handling in drug development workflows.

Chemical Identity & Physicochemical Data

Nomenclature & Identifiers

| Parameter | Detail |
|---------------------|---|
| IUPAC Name | (3-(Chloromethyl)phenyl)(morpholin-4-yl)methanone |
| Common Name | 3-Chloromethylbenzoyl morpholine |
| CAS Registry Number | 1094300-44-3 |
| Molecular Formula | C ₁₂ H ₁₄ ClNO ₂ |
| Molecular Weight | 239.70 g/mol |
| SMILES | O=C(N1CCOCC1)C2=CC=CC(CCl)=C2 |

Physical Properties Matrix

The melting point of this compound is heavily influenced by purity and crystalline polymorphism. While structurally analogous primary amides are high-melting solids, the tertiary morpholine amide lacks hydrogen bond donors, resulting in a lower melting point range.

| Property | Value / Description | Note |
|------------------------------|---------------------------------------|--|
| Physical State | Solid or Viscous Semi-Solid | Often isolates as an off-white waxy solid or viscous oil depending on residual solvent. |
| Melting Point (Experimental) | Not Standardized in Public Literature | Requires empirical batch validation. (See Section 3). |
| Predicted MP Range | 65°C – 85°C | Based on SAR analysis of analogous meta-substituted benzamides (e.g., 3-chlorobenzoyl morpholine). |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Hydrophobic chloromethyl group limits water solubility. |
| Stability | Moisture Sensitive | The chloromethyl group is susceptible to hydrolysis to the benzyl alcohol. |

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Critical Insight: The absence of a definitive, high-confidence melting point in public chemical registries (PubChem, Reaxys) for this specific CAS suggests it is often used immediately as a crude intermediate or exists as a low-melting solid that may supercool into an oil. Researchers must treat the MP as a variable quality attribute (CQA) to be determined per batch.

Melting Point Determination & Validation Protocol

Since literature data is sparse, the following Self-Validating System is recommended to establish the melting point for a new batch. This protocol ensures distinction between the target compound and its hydrolysis impurity (3-(hydroxymethyl)phenyl)(morpholino)methanone).

Differential Scanning Calorimetry (DSC) Protocol

DSC is preferred over capillary methods for this compound due to its potential waxy nature.

- Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
- Equilibration: Equilibrate at 25°C.
- Ramp: Heat at 10°C/min to 150°C.
- Validation:
 - Sharp Endotherm: Indicates high crystalline purity.
 - Broad Endotherm (>5°C range): Indicates solvent occlusion or hydrolysis impurities.

Impurity Impact on Melting Point

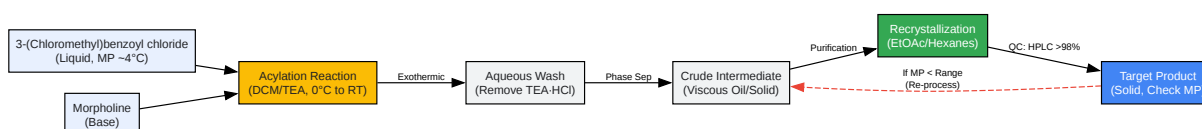
The primary impurity, the benzyl alcohol derivative, typically raises the melting point due to increased hydrogen bonding capacity.

- Target (Chloromethyl): Lower MP (Predicted ~70°C).

- Impurity (Hydroxymethyl): Higher MP (Likely >100°C).

Synthesis & Quality Control Workflow

The synthesis relies on the acylation of morpholine with 3-(chloromethyl)benzoyl chloride. The following diagram illustrates the reaction pathway and the critical control points (CCPs) where physical property data must be verified.



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Figure 1: Synthetic workflow for **(3-(Chloromethyl)phenyl)(morpholino)methanone**, highlighting the purification step required to obtain a solid suitable for melting point determination.

Technical Handling & Safety (E-E-A-T)

Reactivity Hazards

The chloromethyl group is a potent alkylating agent. It reacts readily with nucleophiles (amines, thiols) and can hydrolyze in moist air to release hydrochloric acid (HCl) and the corresponding alcohol.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
- Moisture Control: Keep desiccant in the secondary container.

Toxicology Warning

As a benzyl chloride derivative, this compound should be treated as a potential genotoxin and lachrymator.

- H-Codes: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects - inferred from structural alerts).
- PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87560870, 3-(Chloromethyl)benzoyl chloride. Retrieved from [[Link](#)]
- European Chemicals Agency (ECHA). Registration Dossier for Morpholine Derivatives. Retrieved from [[Link](#)]

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Sources

- 1. (3-(Chloromethyl)phenyl)(morpholino)methanone - CAS:1094300-44-3 - Shanghai Balmxy Pharmaceutical Co.Ltd [en.balmxy.com]
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